![molecular formula C24H25F3N4O8 B2613539 2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate CAS No. 1351662-02-6](/img/structure/B2613539.png)

2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

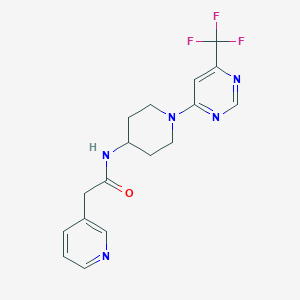

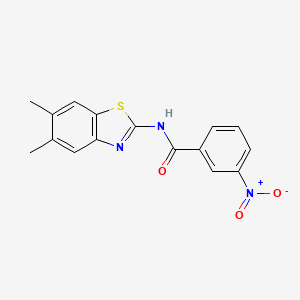

The compound appears to contain a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .科学的研究の応用

Phthalocyanine Chemistry and Spectroelectrochemical Properties

Phthalocyanines (Pcs) are versatile compounds with applications in various scientific fields. Let’s explore how this compound fits into the world of spectroelectrochemistry:

Synthesis and Characterization: The compound 2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate was synthesized and characterized. Novel peripherally tetra-substituted metallophthalocyanines (H2Pc, Co(II), Cu(II), Ni(II), and Fe(II)) were prepared, featuring 4-[[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups. These compounds were thoroughly characterized using techniques such as IR, 1H NMR, 13C NMR, UV–Vis, mass spectroscopy, and elemental analysis .

Electrochemical Behavior: The electrochemical properties of these phthalocyanines were investigated using various techniques in dimethylformamide (DMF) on a glassy carbon electrode. Key findings include:

- Spectroelectrochemical measurements provided insights into the electron-transfer steps and redox couples .

Applications: The color changes observed during spectral transitions of redox species suggest potential applications in electrochemical technologies. These metallophthalocyanines could find use in:

Antifungal Activity

Interestingly, related compounds have shown antifungal activity. For instance:

- 2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole (3ac) and 2-((4-methylbenzyl)thio)benzo[d]thiazole (3al) exhibited activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp .

Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals

While not directly related to our compound, it’s worth noting that trifluoromethylpyridines play a crucial role in active agrochemicals and pharmaceutical ingredients. Their structural motif contributes to their efficacy .

作用機序

Target of action

Compounds with a benzimidazole core, like “2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate”, often interact with various enzymes and receptors in the body due to their aromatic nature and ability to form stable interactions .

Mode of action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The trifluoromethyl group could enhance the lipophilicity of the compound, potentially increasing its ability to cross cell membranes and reach intracellular targets .

Biochemical pathways

The exact biochemical pathways affected by this compound are unknown without specific research data. Benzimidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the characteristics of the biological system it interacts with. The presence of the piperazine ring and the trifluoromethyl group could influence these properties .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability and activity could be affected by the pH of its environment, as changes in pH can influence the ionization state of the compound .

特性

IUPAC Name |

oxalic acid;2-[[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4.2C2H2O4/c21-20(22,23)16-5-3-4-15(12-16)13-26-8-10-27(11-9-26)14-19-24-17-6-1-2-7-18(17)25-19;2*3-1(4)2(5)6/h1-7,12H,8-11,13-14H2,(H,24,25);2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYXSLXTEDDGPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide](/img/structure/B2613456.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide](/img/structure/B2613464.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2613466.png)

![8-(2-Ethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2613468.png)

![2-Spiro[2.4]heptan-7-ylacetic acid](/img/structure/B2613474.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid](/img/structure/B2613477.png)

![[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride](/img/structure/B2613479.png)